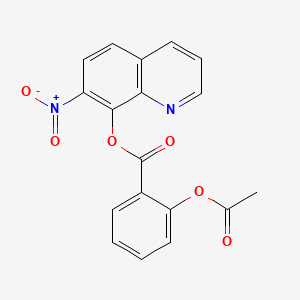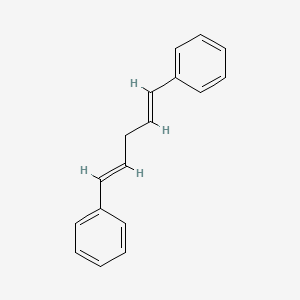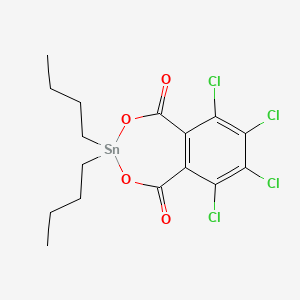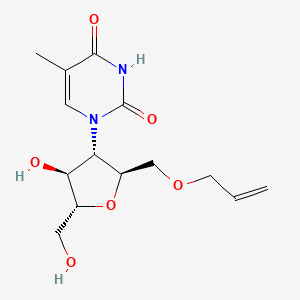
8-Quinolinol, 7-nitro-, acetylsalicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester typically involves esterification reactions. One common method includes the reaction of 2-(Acetyloxy)benzoic acid with 7-nitro-8-quinolyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(Acetyloxy)benzoic acid and 7-nitro-8-quinolyl alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(Acetyloxy)benzoic acid and 7-nitro-8-quinolyl alcohol.
Reduction: 2-(Acetyloxy)benzoic acid 7-amino-8-quinolyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active compounds that exert biological effects. The exact pathways and targets depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetyloxy)benzoic acid 7-nitro-8-quinolyl ester
- 2,3-Dimethoxybenzoic acid 7-nitro-8-quinolyl ester
- (7-Nitroquinolin-8-yl)3-methoxybenzoate
- (7-Nitroquinolin-8-yl)2-methoxybenzoate
- (7-Nitroquinolin-8-yl)3,5-dimethoxybenzoate
Uniqueness
Its structure allows for targeted interactions in chemical and biological systems, making it valuable for research and development .
Propriétés
Numéro CAS |
29007-29-2 |
|---|---|
Formule moléculaire |
C18H12N2O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H12N2O6/c1-11(21)25-15-7-3-2-6-13(15)18(22)26-17-14(20(23)24)9-8-12-5-4-10-19-16(12)17/h2-10H,1H3 |
Clé InChI |
NMMUVLBAZSBTSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)

![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)


![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)

